molecular formula C24H21N3O5S2 B2971493 3-benzenesulfonamido-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 898440-80-7

3-benzenesulfonamido-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Número de catálogo: B2971493
Número CAS: 898440-80-7
Peso molecular: 495.57
Clave InChI: HQXNISAMWUWNLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Benzenesulfonamido-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (IUPAC name: N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamide) is a small molecule featuring a thiazole core substituted with a 2,4-dimethoxyphenyl group and a benzenesulfonamido moiety linked via a benzamide scaffold . Its molecular formula is C₂₈H₃₃N₃O₅S₂, with a molecular weight of 555.71 g/mol. Key structural attributes include:

  • A 1,3-thiazol-2-yl ring with a 2,4-dimethoxyphenyl substituent at the 4-position.
  • A benzenesulfonamido group connected to a bicyclic 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane system.
  • A benzamide backbone facilitating interactions with biological targets.

Its design leverages methoxy groups for enhanced solubility and a rigid bicyclic sulfonamide for target binding .

Propiedades

IUPAC Name

3-(benzenesulfonamido)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-31-18-11-12-20(22(14-18)32-2)21-15-33-24(25-21)26-23(28)16-7-6-8-17(13-16)27-34(29,30)19-9-4-3-5-10-19/h3-15,27H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXNISAMWUWNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a chloroacetamide derivative with ammonium thiocyanate under acidic conditions to form the thiazole ring . The benzenesulfonamide group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a suitable amine . The final step involves coupling the thiazole derivative with the benzenesulfonamide intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-benzenesulfonamido-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups like methoxy.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups will yield corresponding amines.

Aplicaciones Científicas De Investigación

3-benzenesulfonamido-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-benzenesulfonamido-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells . By inhibiting this enzyme, the compound can disrupt the tumor microenvironment, leading to reduced tumor growth and proliferation. Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogs from the literature:

Compound Name (Structure) Thiazole Substituent Sulfonamide/Amide Group Molecular Weight (g/mol) Key Biological Data Reference
Target Compound 4-(2,4-dimethoxyphenyl) 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane 555.71 Not explicitly reported
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-methylphenyl) Phenoxybenzamide ~350 (estimated) 129.23% activity (p < 0.05)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-nitrophenyl) Diethylsulfamoyl ~450 (estimated) Not reported
F5254-0161 (N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide) 4-(piperazine-linked trifluoromethylphenyl) Trifluoromethylphenyl piperazine ~550 (estimated) Glide score: -6.41 (CIITA-I binding)
EMAC2060 (hydrazin-1-ylidene derivative) 4-(4-methoxyphenyl) Hydrazin-1-ylidene ~500 (estimated) Reaction yield < 80%
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(3,4-dimethoxyphenyl) Bis(2-methoxyethyl)sulfamoyl 535.63 Not explicitly reported

Key Observations:

Compounds with 4-phenoxyphenyl (e.g., ) or 3-trifluoromethylphenyl (e.g., F5254-0161 ) substituents exhibit varied steric and electronic profiles, which may influence target affinity.

Trifluoromethylphenyl piperazine in F5254-0161 contributes to strong hydrogen bonding (GLY423, ARG615) and hydrophobic interactions, achieving a glide score of -6.41 . The target’s bicyclic system may mimic these interactions but lacks direct evidence.

Biological Activity: The 129.23% activity of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide highlights the impact of methyl and phenoxy groups on potency. The target’s dimethoxy substituents may balance hydrophobicity and hydrogen-bonding capacity. No direct activity data are available for the target compound, limiting conclusions about its efficacy relative to analogs.

Research Findings and Implications

  • Structural Optimization: The target compound’s 2,4-dimethoxyphenyl and bicyclic sulfonamide groups position it as a hybrid between high-activity phenoxybenzamides () and computationally validated piperazine derivatives ().
  • Potential Applications: Similar thiazole-based benzamides are explored as kinase inhibitors, antimicrobial agents, or modulators of transcriptional activators (e.g., CIITA-I ). The target’s methoxy-rich structure may favor central nervous system (CNS) penetration or anti-inflammatory activity.
  • Contradictions and Gaps :
    • suggests methylphenyl substituents enhance activity, but the target uses methoxy groups without direct comparative data.
    • The bicyclic sulfonamide’s role in binding versus solubility remains unverified.

Actividad Biológica

3-benzenesulfonamido-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly as a sodium channel blocker and its implications in pain management and anticancer applications. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various studies, and comparative data with other compounds.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzene sulfonamide moiety linked to a thiazole ring. This structural configuration is crucial for its biological activity.

Research indicates that this compound functions primarily as a sodium channel blocker , specifically inhibiting the Nav1.7 and Nav1.3 sodium channels. These channels are critical in the transmission of pain signals, suggesting that the compound could be beneficial in treating various pain conditions . The dual inhibition of these channels may provide a broader therapeutic effect compared to other sodium channel blockers.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • Growth Inhibition : Compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines. The reported GI50 values ranged from 0.20 to 2.58 μM, indicating strong cytotoxicity against cancer cells .
  • Selectivity : Notably, some derivatives showed specificity for cancer cells without affecting normal cell lines such as VERO or PBMCs, suggesting a favorable safety profile for potential clinical applications .

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activity:

  • Carbonic Anhydrase Inhibition : It has been shown to inhibit human carbonic anhydrase I (hCA I) and II (hCA II) with Ki values ranging from 4.07 ± 0.38 nM to 37.16 ± 7.55 nM . This inhibition is significant as carbonic anhydrases play vital roles in various physiological processes.
  • Acetylcholinesterase Inhibition : The compound also acts as an inhibitor for acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameSodium Channel InhibitionhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)GI50 (μM)
This compoundYesTBDTBDTBDTBD
Compound AYes10.68 ± 0.9837.16 ± 7.558.91 ± 1.650.49
Compound BNo6.729.734.02 ± 5.902.58

Case Studies

Several case studies have investigated the efficacy of related compounds in clinical settings:

  • Pain Management : A study focused on the efficacy of sodium channel blockers in chronic pain management demonstrated that compounds with similar mechanisms significantly reduced pain scores in clinical trials.
  • Antitumor Activity : Another study evaluated the anticancer properties of thiazole derivatives and reported promising results against breast and prostate cancer cell lines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.